3,3-Dimethylazetidine-1-carboxamide
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Overview
Description
3,3-Dimethylazetidine-1-carboxamide is a cyclic amide that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is a white crystalline solid that is soluble in water and organic solvents. The unique structure of this compound, featuring a four-membered azetidine ring, contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 3,3-Dimethylazetidine-1-carboxamide is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .
Mode of Action
This compound interacts with AMPD2 in an allosteric manner . It induces a conformational change in the enzyme, which alters the substrate pocket and prevents AMP from binding . This unique mechanism of action makes it a potent inhibitor of AMPD2 .
Biochemical Pathways
The inhibition of AMPD2 by this compound affects the purine metabolism pathway, specifically the conversion of AMP to IMP. This can have downstream effects on energy homeostasis and immune response .
Pharmacokinetics
Its potent inhibitory activity of ampd2 in ex vivo evaluation of mouse liver suggests it has good bioavailability .
Result of Action
The inhibition of AMPD2 by this compound can lead to changes in energy homeostasis and immune response. This could potentially be leveraged for therapeutic purposes, particularly in the context of immuno-oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3,3-Dimethylazetidine-1-carboxamide involves an intramolecular iodine-mediated cyclization reaction of γ-prenylated amines. This approach provides a convenient and highly diastereoselective route to the compound . The reaction conditions typically involve the use of iodine as a catalyst and an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the iodine-mediated cyclization reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylazetidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions can produce reduced forms with altered chemical properties.
Scientific Research Applications
3,3-Dimethylazetidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and polymers.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule with therapeutic properties. It is used in the development of new drugs and as a model compound for studying biological interactions.
Medicine: The compound’s potential therapeutic applications include its use as a precursor for developing pharmaceuticals with specific biological activities. Its unique structure allows for the design of novel drug candidates with improved efficacy and selectivity.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3-Dimethylazetidine-1-carboxamide include other azetidines and aziridines, such as:
1,3,3-Trimethylazetidine: Another azetidine derivative with similar structural features and reactivity.
Aziridines: These compounds share the strained ring structure with azetidines but have different chemical properties and reactivity patterns.
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of the carboxamide functional group. This unique combination of features contributes to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3,3-dimethylazetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-8(4-6)5(7)9/h3-4H2,1-2H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPUEEICNMUTDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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